molecular formula C7H3BrF4O B1446253 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol CAS No. 1805552-60-6

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol

Cat. No.: B1446253
CAS No.: 1805552-60-6
M. Wt: 259 g/mol
InChI Key: XFJGGRVZKUZFRG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol (CAS 1805498-61-6) is a high-purity halogenated and fluorinated phenol offered at 95% purity for research applications . This compound has a molecular formula of C 7 H 3 F 4 O and a molecular weight of 259.00 g/mol . Its structure features a phenol group ortho to both a bromo and a trifluoromethyl group, with an additional fluoro substituent, making it a versatile and valuable building block in synthetic organic chemistry . As a multifunctional aromatic intermediate, it is designed for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . The presence of both bromine and fluorine atoms offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to create a diverse array of disubstituted diphenyl ethers and other aromatic systems . Please handle this compound with care. It is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to all recommended safety protocols, including the use of appropriate personal protective equipment (PPE). Intended Use: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

4-bromo-2-fluoro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJGGRVZKUZFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution (EAS)

The primary synthetic route to 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol involves electrophilic aromatic substitution reactions, where bromine is introduced onto a pre-functionalized phenol bearing fluorine and trifluoromethyl substituents.

  • Starting Materials: Typically, 2-fluoro-5-(trifluoromethyl)phenol or derivatives thereof.
  • Bromination Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly employed.
  • Catalysts: Iron(III) chloride (FeCl3) or palladium complexes may be used to facilitate bromination.
  • Solvents: Dichloromethane (DCM), acetonitrile, or polar aprotic solvents like dioxane.
  • Temperature: Controlled low temperatures (0–25°C) are maintained to minimize side reactions and improve selectivity.
  • Reaction Time: Varies from 1 to several hours depending on scale and conditions.

Example Reaction Conditions:

Parameter Typical Value
Brominating agent N-Bromosuccinimide (NBS)
Catalyst FeCl3 (catalytic amount)
Solvent Dichloromethane or acetonitrile
Temperature 0–25°C
Reaction time 1–3 hours
Yield 40–60% (moderate)

This method provides moderate yields due to steric hindrance from the trifluoromethyl group and the electron-withdrawing effects that reduce the aromatic ring’s reactivity toward electrophiles.

Suzuki-Miyaura Cross-Coupling

An alternative synthetic approach involves Suzuki-Miyaura cross-coupling reactions, which allow the construction of the aromatic ring with the desired substituents via coupling of boronic acid derivatives and halogenated phenols.

  • Key Intermediates: 3-bromo-5-(trifluoromethyl)phenylboronic acid or similar boronic acids.
  • Catalysts: Palladium complexes such as Pd(dppf)Cl2.
  • Bases: Potassium carbonate or sodium carbonate.
  • Solvents: Polar aprotic solvents like dioxane or tetrahydrofuran (THF).
  • Temperature: Mild heating, typically 60–80°C.
  • Yield: Often lower (~40%) due to steric and electronic effects from trifluoromethyl groups.

This method is advantageous for its versatility and the ability to introduce complex substituents but requires careful optimization of catalyst loading and reaction conditions to prevent side reactions and degradation of halogenated intermediates.

Multi-Step Synthesis via Diazotization and Reduction

Patented methods describe multi-step syntheses involving diazotization of amino-trifluoromethyl phenyl ethers followed by reduction and halogenation to achieve the desired substitution pattern.

  • Step 1: Diazotization of amino-trifluoromethyl phenyl ether using sodium nitrite and acid at low temperature (-10 to -5°C).
  • Step 2: Reduction of nitro intermediates with iron powder and ammonium chloride at 30–110°C.
  • Step 3: Bromination using hydrobromic acid or related reagents.
  • Step 4: Purification via distillation and neutralization steps.

This approach yields relatively high purities (up to 90%) and good yields (around 75–90%) but involves multiple reaction steps and careful temperature control to avoid decomposition.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
Electrophilic Aromatic Substitution Bromine or NBS; FeCl3 catalyst 0–25°C, DCM or acetonitrile 40–60 Simple, direct bromination Moderate yield, regioselectivity issues
Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2 catalyst; boronic acid intermediates 60–80°C, dioxane or THF ~40 Versatile, allows complex substitution Requires expensive catalysts, lower yield
Multi-Step Diazotization & Reduction NaNO2, HCl, Fe powder, HBr -10 to 110°C, multiple steps 75–90 High purity, good yield Multi-step, complex handling

Research Findings and Optimization Notes

  • Catalyst Loading: Pd catalysts require precise control (1–2 mol%) to avoid side reactions and catalyst deactivation.
  • Temperature Sensitivity: Elevated temperatures (>80°C) can degrade halogenated intermediates, reducing yield.
  • Solvent Effects: Polar aprotic solvents improve electrophile stability and reaction selectivity.
  • Purification: Neutralization of excess halogenating agents with sodium bisulfite or sodium thiosulfate, followed by washing with sodium bicarbonate solutions, drying over magnesium sulfate, and solvent evaporation is standard.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy (¹H, ¹⁹F) are used to monitor reaction progress and confirm structure.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of functionalized phenols .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table compares 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol with structurally related halogenated phenols:

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Positions Melting Point (°C) Boiling Point (°C) pKa (Predicted) Key Applications/Properties
This compound N/A C₇H₃BrF₄O ~258.01* 4-Br, 2-F, 5-CF₃, 1-OH Not reported Not reported <2.0 (est.) Antimicrobial, synthesis intermediate
4-Bromo-2-(trifluoromethyl)phenol 50824-04-9 C₇H₄BrF₃O 241.01 4-Br, 2-CF₃, 1-OH Not reported Not reported ~1.5 High similarity (0.94) to target
2-Bromo-5-(trifluoromethyl)phenol 402-05-1 C₇H₄BrF₃O 241.01 2-Br, 5-CF₃, 1-OH Not reported Not reported ~1.5 Used in organic synthesis
2-Chloro-5-(trifluoromethyl)phenol Not provided C₇H₄ClF₃O 200.56 2-Cl, 5-CF₃, 1-OH Liquid (yellow) Not reported ~1.8 Organic building block
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 104460-70-0 C₇H₄BrF₄N 258.01 4-Br, 2-F, 5-CF₃, 1-NH₂ 35–37 209.1 1.27 Antimicrobial precursor

*Molecular weight estimated based on aniline analog .

Key Differences and Trends

Acidity: The hydroxyl group in phenols confers higher acidity compared to aniline analogs (pKa ~1.27 for aniline vs. <2.0 estimated for phenol) . Electron-withdrawing groups (Br, F, CF₃) lower pKa further. For example, 2-Bromo-5-(trifluoromethyl)phenol (pKa ~1.5) is more acidic than 2-Chloro-5-(trifluoromethyl)phenol (pKa ~1.8) due to bromine’s stronger electron-withdrawing effect .

Hydrogen Bonding and Solubility: Phenols form stronger hydrogen bonds than anilines, influencing crystal packing and solubility. For instance, this compound likely exhibits lower solubility in non-polar solvents compared to its aniline derivative .

Synthetic Utility: The aniline derivative (CAS 104460-70-0) is a precursor for antimicrobial agents, while phenolic analogs may serve as intermediates in pharmaceuticals or agrochemicals . Boronic acid derivatives (e.g., 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid) highlight applications in Suzuki-Miyaura cross-coupling reactions .

Hazard Profiles: Aniline derivatives (Hazard Class 6.1) are more toxic than phenolic analogs (Class 3 for 2-Chloro-5-(trifluoromethyl)phenol), reflecting differences in reactivity and biological activity .

Biological Activity

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an aromatic compound featuring a trifluoromethyl group and halogen substituents that significantly influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₄BrF₄O
  • Molecular Weight : Approximately 253.01 g/mol
  • Structure : The presence of the trifluoromethyl group (-CF₃) and bromine and fluorine atoms enhances the compound's lipophilicity and bioavailability, making it a candidate for drug development.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and specificity, leading to potent biological effects.

  • Antimicrobial Activity :
    • Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. It disrupts bacterial cell membranes and inhibits essential metabolic pathways.
    • Case Study : A study demonstrated that derivatives of this compound showed effectiveness against antibiotic-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Properties :
    • Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
    • Case Study : In vitro assays revealed that this compound reduced the viability of several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .

Biological Activity Data Table

Biological ActivityTarget Organism/Cell LineIC50 (µM)Mechanism
AntimicrobialE. coli15Membrane disruption
AntimicrobialS. aureus12Metabolic inhibition
AnticancerMCF-7 (breast cancer)20Apoptosis induction
AnticancerHT-29 (colon cancer)25Cell cycle arrest

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, indicating good bioavailability when administered orally. Studies have shown rapid distribution in tissues, with a half-life ranging from 3 to 6 hours in animal models.

Research Findings

  • Urease Inhibition :
    • This compound has been investigated for its urease inhibitory activity, which is relevant in treating conditions like kidney stones and urinary tract infections. Preliminary data suggest effective inhibition at concentrations below 50 µM.
  • Antioxidant Activity :
    • The antioxidant properties of this compound were evaluated using DPPH radical scavenging assays, showing a significant reduction in oxidative stress markers in treated cells .
  • DNA Interaction :
    • Studies indicate that this compound can bind to DNA, potentially influencing genetic expression and cellular processes. This interaction may contribute to its anticancer effects by altering the activity of oncogenes and tumor suppressor genes .

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol, considering steric and electronic effects of substituents?

Answer:
Synthesis typically involves sequential halogenation and functional group introduction. A plausible route:

Substrate Selection : Start with a phenol derivative substituted at positions 2, 4, and 2.

Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) to introduce fluorine at position 2, leveraging the phenol’s directing effects .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at position 4, guided by the electron-withdrawing trifluoromethyl group’s meta-directing nature.

Trifluoromethylation : Introduce the -CF₃ group via cross-coupling (e.g., Ullmann reaction) or radical methods .
Key Considerations : Steric hindrance from -CF₃ may slow bromination; optimize reaction temperatures and catalysts.

Advanced: How can crystallographic data (e.g., SHELX refinement) elucidate hydrogen bonding and molecular packing of this phenol?

Answer:
Single-crystal X-ray diffraction refined via SHELXL reveals:

  • Hydrogen-Bonding Networks : The phenolic -OH forms O–H···O/F interactions with adjacent molecules. Graph-set analysis (e.g., Etter’s rules) identifies motifs like R22(8)R_2^2(8) rings .
  • Packing Motifs : Bulky -CF₃ and -Br groups induce layered or herringbone arrangements. Compare with related structures (e.g., 4-Bromo-2-fluorophenol, CAS 2105-94-4) .
  • Torsional Angles : Substituent positions influence planarity; deviations >5° suggest steric clashes. Use SHELXPRO for macromolecular interfaces if co-crystallized with proteins .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how do substituents affect spectral interpretations?

Answer:

  • ¹⁹F NMR : -CF₃ appears as a singlet near -60 ppm; -F (position 2) as a doublet (coupling with adjacent protons) .
  • ¹H NMR : Aromatic protons show splitting patterns (e.g., doublet of doublets for H-3 and H-6 due to -F and -Br).
  • IR Spectroscopy : Phenolic O–H stretch (~3200 cm⁻¹) broadened by hydrogen bonding; C-F stretches (1100–1200 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M]⁺ with isotopic clusters for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How does the presence of multiple electron-withdrawing groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

  • Activation Effects : -CF₃ and -Br deactivate the ring, making NAS challenging. However, -F at position 2 directs nucleophiles to positions 3 or 6.
  • Reaction Optimization : Use high-temperature conditions (e.g., DMF, 120°C) and strong nucleophiles (e.g., NaN₃).
  • Regioselectivity : DFT calculations predict preferential substitution at position 3 due to lower activation energy .

Basic: What are the challenges in purifying this compound, and what chromatographic methods are effective?

Answer:

  • Challenges : Low solubility in polar solvents; co-elution with byproducts (e.g., dihalogenated intermediates).
  • Solutions :
    • Flash Chromatography : Use silica gel with hexane/EtOAc (4:1) gradients.
    • HPLC : C18 column, acetonitrile/water (0.1% TFA) for high-resolution separation .
  • Crystallization : Recrystallize from ethanol/water mixtures to exploit differential solubility .

Advanced: Can computational chemistry predict the regioselectivity of further functionalization reactions of this compound?

Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)):

  • Electrostatic Potential Maps : Identify electron-deficient regions susceptible to electrophilic attack.
  • Transition State Analysis : Compare energy barriers for substitution at positions 3 vs. 6.
  • Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMSO). Studies on similar trifluoromethylphenols show >70% accuracy in predicting regioselectivity .

Basic: How to assess the stability of this compound under various storage conditions, considering its halogen and phenol groups?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C; monitor degradation via HPLC .
  • Oxidative Stability : Add antioxidants (e.g., BHT) to prevent phenolic oxidation.
  • pH Sensitivity : Keep in neutral buffers (pH 6–8); acidic conditions may protonate -CF₃, altering reactivity .

Advanced: What role does this phenol derivative play in designing enzyme inhibitors, based on its electronic and steric profile?

Answer:

  • Enzyme Binding : The -CF₃ group mimics hydrophobic pockets in active sites (e.g., cytochrome P450).
  • Hydrogen Bonding : Phenolic -OH acts as a H-bond donor to catalytic residues (e.g., serine hydrolases).
  • Case Study : Analogues like 4-fluoro-2-(trifluoromethyl)phenol show IC₅₀ values <10 µM against COX-2, suggesting potential anti-inflammatory applications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-fluoro-5-(trifluoromethyl)phenol
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4-Bromo-2-fluoro-5-(trifluoromethyl)phenol

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